2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine

Catalog No.
S733116
CAS No.
780752-32-1
M.F
C9H12BrNO
M. Wt
230.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine

CAS Number

780752-32-1

Product Name

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine

IUPAC Name

2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine

Molecular Formula

C9H12BrNO

Molecular Weight

230.1 g/mol

InChI

InChI=1S/C9H12BrNO/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4H2,1-3H3

InChI Key

ZFQQPURKUHJPQY-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CBr

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CBr

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (CAS 780752-32-1) is a highly reactive, electrophilic building block primarily utilized as a critical intermediate in the synthesis of substituted benzimidazole proton pump inhibitors (PPIs) and advanced heterocyclic active pharmaceutical ingredients . As an alpha-bromoalkyl pyridine, it features a highly labile carbon-bromine bond that facilitates rapid nucleophilic substitution . In industrial procurement, this compound is evaluated against its more common chlorinated analog (CAS 86604-75-3) based on its ability to accelerate thioether coupling steps, eliminate the need for halide-exchange catalysts, and improve overall process yields under milder thermal conditions[1].

Substituting the bromomethyl intermediate with the standard chloromethyl analog (2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine, CAS 86604-75-3) fundamentally alters the kinetics and catalytic requirements of downstream coupling reactions. The C-Cl bond typically requires elevated temperatures (e.g., 60-80°C) and often the addition of iodide salts to achieve acceptable reaction rates with thiols or amines [1]. This generic substitution introduces heavy halide waste streams, prolongs batch times, and increases the risk of thermal degradation or impurity formation [2]. Consequently, the bromomethyl variant is strictly required when process parameters demand catalyst-free coupling, low-temperature processing, or ultra-high purity profiles in the resulting sulfide intermediates.

Accelerated Thioether Coupling Kinetics Without Iodide Catalysis

In the synthesis of omeprazole sulfide intermediates, the bromomethyl pyridine demonstrates higher electrophilic reactivity compared to the chloromethyl baseline[1]. The weaker C-Br bond allows direct coupling with 2-mercapto-5-methoxybenzimidazole without the addition of sodium iodide or potassium iodide catalysts. This eliminates a discrete catalytic activation step, reducing overall reaction time and simplifying post-reaction aqueous workup [2].

Evidence DimensionCatalytic requirement and reaction time
Target Compound DataDirect coupling without halide-exchange catalysts
Comparator Or Baseline2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine requiring extended heating or iodide catalysts
Quantified DifferenceElimination of iodide catalyst and reduction in batch cycle time
ConditionsThioether coupling with 2-mercaptobenzimidazole derivatives in polar solvents

Eliminating iodide catalysts reduces raw material costs, simplifies waste stream management, and shortens production cycles in API manufacturing.

Improved Yield and Reduced Thermal Degradation

Because the bromomethyl derivative undergoes nucleophilic substitution at lower temperatures, it minimizes the thermal degradation of both the pyridine precursor and the benzimidazole reactant [1]. This milder processing window typically results in a higher molar yield of the target sulfide intermediate and a corresponding reduction in thermal decomposition byproducts, which is critical for meeting stringent API purity specifications [2].

Evidence DimensionCoupling reaction temperature and intermediate yield
Target Compound DataHigh yield at ambient to mild heating (e.g., 25-50°C)
Comparator Or BaselineChloromethyl analog requiring elevated temperatures (e.g., 60-80°C) with ~70-96% yield depending on conditions [<a href="https://patents.google.com/patent/CN110041307A" target="_blank">1</a>]
Quantified Difference20-30°C reduction in operating temperature, minimizing thermal impurities
ConditionsBase-mediated coupling in aqueous/organic solvent mixtures

Lower operating temperatures prevent the formation of difficult-to-remove degradation impurities, directly improving the final purity of the active pharmaceutical ingredient.

Enhanced Reactivity for N-Alkylation in Novel Drug Discovery

Beyond PPI synthesis, 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine serves as a highly effective alkylating agent for secondary and tertiary amines in medicinal chemistry . The enhanced leaving group ability of the bromide ion facilitates rapid N-alkylation under mild basic conditions, which is essential when working with sterically hindered or electronically deactivated amine nucleophiles that exhibit sluggish reactivity with the chloromethyl counterpart [1].

Evidence DimensionN-alkylation efficiency with hindered amines
Target Compound DataEfficient conversion under mild basic conditions
Comparator Or BaselineChloromethyl analog exhibiting sluggish reactivity or requiring harsh conditions
Quantified DifferenceSignificantly higher conversion rates for sterically hindered substrates
ConditionsAlkylation of complex amine scaffolds in drug discovery workflows

Procuring the bromo-variant enables the successful synthesis of complex, sterically demanding library compounds that would otherwise fail or yield poorly with the chloro-variant.

Catalyst-Free Synthesis of Omeprazole and Esomeprazole Intermediates

Where this compound is the right choice for industrial scale-up of PPI sulfide intermediates, allowing manufacturers to bypass iodide-catalyzed Finkelstein reactions and reduce heavy halide waste [1].

Mild-Condition Thioether and Ether Couplings

Where this compound is the right choice for coupling sensitive thiols or alcohols that are prone to oxidation or degradation at the elevated temperatures required by standard chloromethyl precursors [2].

Advanced N-Alkylation in Medicinal Chemistry

Where this compound is the right choice for synthesizing novel heterocyclic drug candidates, particularly when alkylating sterically hindered or weakly nucleophilic amines that require highly electrophilic reagents [3].

XLogP3

2.1

Wikipedia

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine

Dates

Last modified: 08-15-2023

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